molecular formula C16H19N3O B7498156 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide

2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide

Cat. No. B7498156
M. Wt: 269.34 g/mol
InChI Key: AMUXBYUNADJOFQ-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first identified as a compound with anti-tumor activity in 1998, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic uses.

Mechanism of Action

The exact mechanism of action of 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide is not fully understood. However, it is thought to act as a vascular disrupting agent, causing the destruction of tumor blood vessels and subsequent tumor necrosis. 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has also been shown to activate the immune system, leading to the production of cytokines and chemokines that can inhibit tumor growth.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, such as TNF-α, IL-6, and CXCL10. 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, making it a useful tool for medicinal chemistry studies. 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has also been extensively studied in preclinical models, making it a well-characterized compound. However, there are some limitations to its use in lab experiments. 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have limited efficacy in some tumor models, which may limit its usefulness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide. One area of interest is the development of more effective analogs of 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide that have improved solubility and efficacy. Another area of interest is the investigation of the immune system activation induced by 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide, with the goal of developing immunotherapeutic strategies for cancer treatment. Finally, there is interest in the use of 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide in combination with other chemotherapeutic agents, with the goal of enhancing their anti-tumor activity.

Synthesis Methods

2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring followed by the addition of a dimethylamino group and a carboxamide group. The final product is obtained as a white crystalline powder, which is soluble in organic solvents.

Scientific Research Applications

2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of tumor models, including melanoma, lung cancer, and colon cancer. 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.

properties

IUPAC Name

2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-7-8-12(2)14(10-11)18-16(20)13-6-5-9-17-15(13)19(3)4/h5-10H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUXBYUNADJOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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